5-Methylenearisteromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylenearisteromycin is a synthetic compound designed for its potential antimalarial properties. It is a derivative of aristeromycin, a carbocyclic nucleoside, and has been studied for its ability to inhibit S-adenosylhomocysteine hydrolase, an enzyme crucial for the survival of certain parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylenearisteromycin is synthesized from D-ribose through a series of chemical reactions. The key step in its synthesis involves a stereoselective intramolecular radical cyclization to construct the carbocyclic structure . The process typically involves the following steps:
Formation of the Intermediate: D-ribose is converted into an intermediate compound through a series of reactions, including protection and deprotection steps.
Radical Cyclization: The intermediate undergoes a radical cyclization reaction to form the carbocyclic structure.
Final Modifications: The resulting compound is further modified to introduce the methylene group at the 5’ position, resulting in this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methylenearisteromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
5-Methylenearisteromycin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of carbocyclic nucleosides.
Biology: The compound is studied for its potential to inhibit S-adenosylhomocysteine hydrolase, an enzyme involved in various biological processes.
Industry: The compound’s unique structure and reactivity make it a valuable tool in the development of new synthetic methodologies and pharmaceuticals.
Mechanism of Action
5-Methylenearisteromycin exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. This enzyme is responsible for the hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. Inhibition of this enzyme leads to the accumulation of S-adenosylhomocysteine, which can disrupt various biological processes and inhibit the growth of certain parasites .
Comparison with Similar Compounds
Similar Compounds
Aristeromycin: The parent compound from which 5-methylenearisteromycin is derived.
2-Fluoroaristeromycin: A derivative with a fluorine atom at the 2’ position, also studied for its antimalarial properties.
Noraristeromycin: Another derivative with modifications at different positions on the molecule.
Uniqueness
This compound is unique due to the presence of the methylene group at the 5’ position, which enhances its ability to inhibit S-adenosylhomocysteine hydrolase.
Properties
Molecular Formula |
C12H15N5O3 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
(1R,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methylidenecyclopentane-1,2-diol |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(2-18)9(19)10(20)8(5)17-4-16-7-11(13)14-3-15-12(7)17/h3-4,6,8-10,18-20H,1-2H2,(H2,13,14,15)/t6-,8+,9+,10-/m0/s1 |
InChI Key |
REGXGANNNMTWAW-ZQNVIIHSSA-N |
Isomeric SMILES |
C=C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Canonical SMILES |
C=C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Synonyms |
5'-methylenearisteromycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.